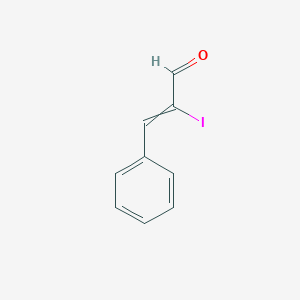

2-Iodo-3-phenylprop-2-enal

Description

2-Iodo-3-phenylprop-2-enal is an α,β-unsaturated aldehyde derivative featuring an iodine atom at the β-position and a phenyl group at the γ-position. The iodine atom’s polarizability and bulky nature influence both physical properties and chemical behavior, distinguishing it from non-halogenated or lighter halogen analogs.

Properties

CAS No. |

116544-98-0 |

|---|---|

Molecular Formula |

C9H7IO |

Molecular Weight |

258.06 g/mol |

IUPAC Name |

2-iodo-3-phenylprop-2-enal |

InChI |

InChI=1S/C9H7IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H |

InChI Key |

YDHHTAMDNJQDLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-phenylprop-2-enal typically involves the iodination of cinnamaldehyde (3-phenylprop-2-enal). One common method includes the use of iodine and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-phenylprop-2-enal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the aldehyde group.

Substitution: Nucleophiles such as sodium azide (NaN₃) can be used to replace the iodine atom.

Major Products Formed

Oxidation: 3-Phenylprop-2-enoic acid.

Reduction: 3-Phenylprop-2-en-1-ol.

Substitution: 2-Azido-3-phenylprop-2-enal.

Scientific Research Applications

2-Iodo-3-phenylprop-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Iodo-3-phenylprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the aldehyde group play crucial roles in its reactivity. For example, the compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Key analogs include:

- 3-Phenylpropene (C₆H₅-CH₂-CH=CH₂): An alkene lacking the aldehyde and iodine groups.

- 2-Chloro-3-phenylprop-2-enal (C₆H₅-C(Cl)=CH-CHO): A chlorine-substituted variant.

- 3-Phenylprop-2-enal (C₆H₅-CH=CH-CHO): The non-halogenated parent compound.

Physical Properties

Comparative data (Table 1) highlights the impact of iodine and functional groups:

Key Observations :

- The iodine atom and aldehyde group in this compound significantly increase molecular weight and density compared to 3-Phenylpropene .

- The boiling point is elevated due to stronger intermolecular forces (dipole-dipole interactions from the aldehyde and iodine).

Reactivity and Spectroscopic Profiles

- Electrophilicity: The iodine atom enhances the electrophilic character of the α,β-unsaturated system, making this compound more reactive toward nucleophilic additions (e.g., Michael additions) compared to non-halogenated analogs.

- FT-IR Analysis: The aldehyde carbonyl stretch (~1700 cm⁻¹) and C-I vibrational modes (~500–600 cm⁻¹) are diagnostic features. These differ from 3-Phenylpropene, which lacks these functional groups .

- UV-Vis: Conjugation between the phenyl, alkene, and aldehyde groups likely results in a redshifted absorption compared to non-conjugated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.